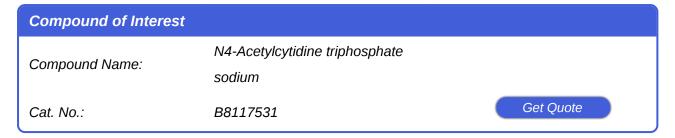




Quantitative Nucleotide Resolution Profiling of RNA Cytidine Acetylation: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a highly conserved RNA modification implicated in a variety of cellular processes, including mRNA stability, translation, and the stress response. The precise quantification of ac4C at single-nucleotide resolution is crucial for understanding its regulatory roles in gene expression and its potential as a therapeutic target. This document provides detailed application notes and experimental protocols for the quantitative profiling of RNA cytidine acetylation, focusing on the state-of-the-art chemical-based sequencing methods: ac4C-seq and RedaC:T-seq. Additionally, it covers alternative methodologies such as mass spectrometry for global quantification.

N-acetyltransferase 10 (NAT10) is the primary enzyme responsible for installing the ac4C modification on various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA).[1][2][3] The levels and locations of ac4C can be dynamic, changing in response to cellular conditions such as stress or in disease states like cancer, highlighting the importance of quantitative analysis.[4][5][6][7]

Methods for Quantitative ac4C Profiling



Several methods have been developed for the detection and quantification of ac4C. While antibody-based methods like acRIP-seq can enrich for ac4C-containing RNA fragments, they lack single-nucleotide resolution.[8][9][10] For precise mapping and quantification, chemical-based sequencing and mass spectrometry are the methods of choice.

ac4C-seq (N4-acetylcytidine sequencing) and RedaC:T-seq (Reduction of ac4C and conversion to Thymidine sequencing) are two powerful techniques that enable the transcriptome-wide, quantitative mapping of ac4C at single-nucleotide resolution.[11][12][13] [14][15] Both methods rely on the chemical reduction of ac4C to a tetrahydro-ac4C adduct, which induces misincorporation during reverse transcription, leading to a C-to-T transition in the resulting sequencing data.[16][17][18] The frequency of this transition at a specific cytidine residue is proportional to its acetylation level.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly accurate method for the global quantification of ac4C in total RNA or purified RNA species.[11][16][19] While it does not provide positional information, it is an excellent tool for validating the overall changes in ac4C levels observed with sequencing-based methods.

Data Presentation: Quantitative Analysis of ac4C Stoichiometry

The following tables summarize quantitative data on ac4C stoichiometry from published studies, showcasing the utility of these methods in various biological contexts.

Table 1: Stoichiometry of Known ac4C Sites in Human Ribosomal and Transfer RNA

RNA Type	Position	Sequence Context	Stoichiomet ry (%)	Method	Reference
18S rRNA	1337	UCG	~100	ac4C-seq	[5][12]
18S rRNA	1842	CCG	~100	ac4C-seq	[5][12]
tRNA- Ser(AGA)	12	UCA	High	ac4C-seq	[5][12]
tRNA- Leu(CAA)	12	UCU	High	ac4C-seq	[5][12]



Table 2: Dynamic Changes in mRNA ac4C Stoichiometry

Gene	Condition	Change in ac4C Stoichiometry	Method	Reference
Various mRNAs	NAT10 Overexpression	Increased	ac4C-seq	[11][16]
FSP1	Colon Cancer	Increased	acRIP-qPCR	[1]
BCL9L, SOX4, AKT1	Bladder Cancer	Increased	acRIP-qPCR	[2]
MDR1, BCRP	Breast Cancer	Increased	acRIP-qPCR	[3]
OGA	Mouse Oocyte Maturation	Decreased	ac4C-RIP-qPCR	[3]
Various mRNAs	Oxidative Stress	Increased localization to stress granules	Microscopy	[6][7]

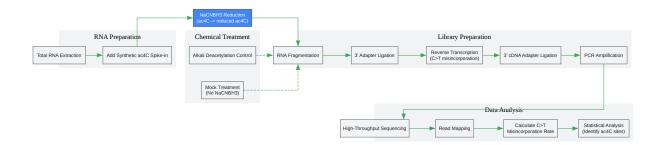
Experimental Protocols

Protocol 1: ac4C-seq - Quantitative Nucleotide Resolution Profiling

This protocol is adapted from the work of Sas-Chen et al. and provides a method for the quantitative, single-nucleotide resolution mapping of ac4C.[12][15]

Workflow Diagram:





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Caption: Experimental workflow for ac4C-seq.

Materials:

- Total RNA
- Synthetic ac4C RNA spike-ins (optional, for calibration)
- Sodium cyanoborohydride (NaCNBH₃)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- RNA fragmentation buffer
- 3' RNA adapter
- T4 RNA Ligase 2, truncated



- Reverse transcriptase (e.g., TGIRT-III)
- 3' cDNA adapter
- DNA polymerase for PCR amplification
- Standard library preparation reagents

Procedure:

- RNA Preparation:
 - Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).
 - Optional: Add synthetic RNA spike-ins with known ac4C stoichiometry to the total RNA samples.[16]
 - Divide the RNA into three aliquots for reduction, mock, and deacetylation control treatments.[17]
- Chemical Treatment:
 - Reduction: Treat the RNA with NaCNBH₃ in an acidic buffer (e.g., HCl, pH 3-4) to reduce ac4C.[14]
 - Mock Treatment: Incubate the RNA in the acidic buffer without NaCNBH3.[17]
 - Deacetylation Control: Treat the RNA with a mild alkaline solution (e.g., NaOH) to hydrolyze the acetyl group from ac4C, followed by the reduction treatment.[12]
- Library Preparation:
 - Fragment the treated RNA to the desired size (e.g., ~200 nucleotides).
 - Ligate a 3' RNA adapter to the fragmented RNA.
 - Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and introduces a misincorporation (typically a T opposite the reduced



C).[11]

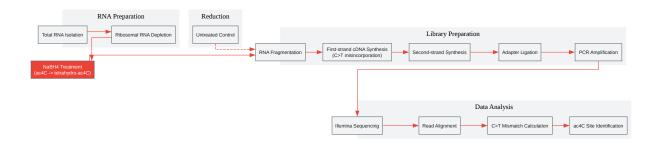
- Ligate a 3' adapter to the resulting cDNA.
- Amplify the library by PCR.
- Sequencing and Data Analysis:
 - Sequence the prepared libraries on a high-throughput sequencing platform.
 - Bioinformatics Pipeline:
 - 1. Quality Control and Trimming: Use tools like FastQC and Cutadapt to assess read quality and trim adapter sequences.
 - 2. Alignment: Align the reads to the reference genome or transcriptome using a splice-aware aligner like STAR.[20]
 - 3. Pileup Generation: Generate per-base nucleotide counts using tools like samtools mpileup.
 - 4. Misincorporation Analysis: Calculate the C-to-T mismatch rate at each cytosine position for the reduction, mock, and control samples.
 - 5. Statistical Analysis: Use statistical tests (e.g., Fisher's exact test or binomial test) to identify sites with a significantly higher C-to-T mismatch rate in the reduced sample compared to the controls.[11]
 - 6. Quantification: The C-to-T mismatch frequency at a given site corresponds to the stoichiometry of ac4C.

Protocol 2: RedaC:T-seq - An Alternative Reduction Chemistry

This protocol, adapted from the work of Arango et al. and Sturgill et al., utilizes sodium borohydride (NaBH₄) for the reduction of ac4C.[12][13][15][18][21][22]

Workflow Diagram:





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Caption: Experimental workflow for RedaC:T-seq.

Materials:

- Total RNA
- rRNA depletion kit
- Sodium borohydride (NaBH₄)
- Standard RNA sequencing library preparation kit

Procedure:

- · RNA Preparation:
 - Isolate total RNA.
 - Deplete ribosomal RNA to enrich for mRNA and other non-ribosomal RNAs.[13]



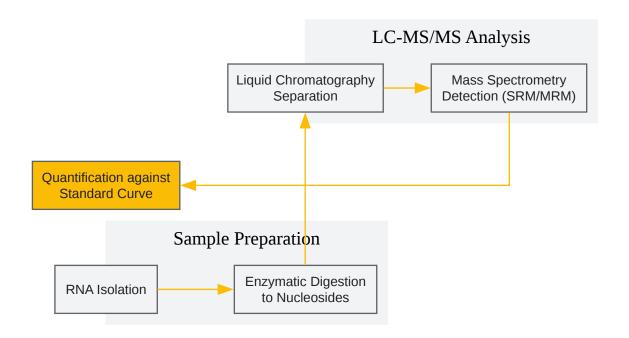
- Prepare a treated sample and an untreated control.
- Reduction:
 - Treat the RNA with NaBH4 to reduce ac4C.[13]
- Library Preparation:
 - Proceed with a standard RNA sequencing library preparation protocol, which includes RNA fragmentation, cDNA synthesis, and adapter ligation. During reverse transcription, the reduced ac4C will cause a C-to-T misincorporation.
- · Sequencing and Data Analysis:
 - Sequence the libraries.
 - The bioinformatics pipeline is similar to that of ac4C-seq, focusing on the identification of statistically significant C-to-T mismatches in the NaBH₄-treated sample compared to the untreated control. A key aspect of RedaC:T-seq analysis is the use of a NAT10 knockout or knockdown control to reduce false positives.[12][13]

Protocol 3: Quantitative Mass Spectrometry of ac4C

This protocol provides a general workflow for the global quantification of ac4C in RNA using LC-MS/MS.

Workflow Diagram:





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Caption: Workflow for ac4C quantification by LC-MS/MS.

Procedure:

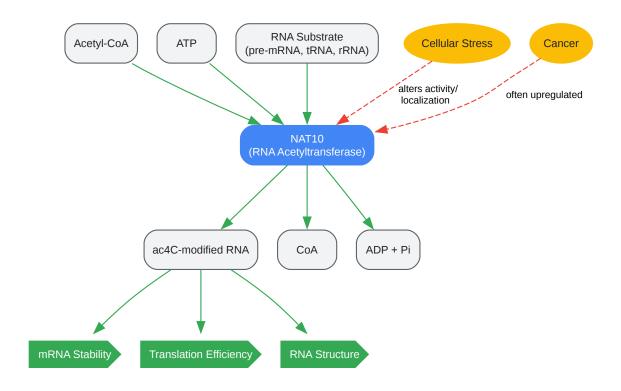
- RNA Digestion: Digest purified RNA to single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
- LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect and quantify them by tandem mass spectrometry, typically using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
- Quantification: Determine the absolute amount of ac4C by comparing the signal to a standard curve generated with known amounts of synthetic ac4C and canonical nucleosides.

Signaling Pathways and Logical Relationships

The primary enzyme responsible for RNA cytidine acetylation is NAT10. Its activity and localization are crucial for determining the landscape of ac4C modifications within a cell.

NAT10-Mediated Acetylation Pathway:





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Caption: The NAT10-mediated RNA cytidine acetylation pathway.

Conclusion

The ability to quantitatively profile RNA cytidine acetylation at single-nucleotide resolution is transforming our understanding of this critical epitranscriptomic mark. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals to investigate the roles of ac4C in health and disease. The continued application and refinement of these techniques will undoubtedly uncover new regulatory mechanisms and potential therapeutic avenues.



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